4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
Description
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an aminomethyl group to a 1-ethyl-5-methyl-substituted pyrazole ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the hydrophobic and electronic properties of the substituted pyrazole, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-10(2)12(9-16-17)8-15-13-6-4-11(5-7-13)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJZYAAEKBRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule consists of a 1-ethyl-5-methyl-1H-pyrazole ring linked via an aminomethyl group to the para position of benzoic acid. Key synthetic challenges include:
Synthesis of the Pyrazole Moiety
Regioselective Pyrazole Formation
The 1-ethyl-5-methyl-1H-pyrazole core is synthesized via cyclocondensation of ethyl hydrazine with a β-keto ester. For example, ethyl acetoacetate reacts with ethyl hydrazine in ethanol under reflux to yield 1-ethyl-5-methyl-1H-pyrazole (Figure 1A). The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration.
Mechanistic Insight :
Functionalization at the 4-Position
To enable coupling with benzoic acid, the pyrazole’s 4-position is functionalized:
Bromination
Treatment of 1-ethyl-5-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation yields 4-bromomethyl-1-ethyl-5-methyl-1H-pyrazole (Figure 1B).
Optimization Notes :
- Radical stabilizers (e.g., AIBN) improve regioselectivity.
- Yields range from 60–75%, with purity confirmed via $$^1$$H NMR (δ 4.3 ppm, singlet for –CH$$_2$$Br).
Formylation
Alternatively, Vilsmeier-Haack formylation using POCl$$_3$$ and DMF introduces a formyl group at the 4-position, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Figure 1C).
Coupling Strategies with 4-Aminobenzoic Acid
Nucleophilic Substitution
The bromomethyl pyrazole reacts with 4-aminobenzoic acid in dimethylformamide (DMF) using K$$2$$CO$$3$$ as a base (Figure 2A):
Procedure :
- Combine 4-bromomethyl-1-ethyl-5-methyl-1H-pyrazole (1.2 eq), 4-aminobenzoic acid (1 eq), and K$$2$$CO$$3$$ (2 eq) in DMF.
- Heat at 80°C for 12 hours.
- Isolate the product via aqueous workup (yield: 68–72%).
Characterization :
Reductive Amination
The pyrazole-4-carbaldehyde undergoes reductive amination with 4-aminobenzoic acid using NaBH$$_3$$CN in methanol (Figure 2B):
Procedure :
- Dissolve 4-aminobenzoic acid (1 eq) and pyrazole-4-carbaldehyde (1.1 eq) in methanol.
- Add NaBH$$_3$$CN (1.5 eq) and stir at room temperature for 24 hours.
- Acidify with HCl to precipitate the product (yield: 65–70%).
Optimization Notes :
Purification and Salt Formation
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the N1 and C5 positions. The ethyl and methyl groups on the pyrazole influence regioselectivity:
The aminomethyl bridge (-CH₂-NH-CH₂-) participates in nucleophilic substitution under acidic conditions, enabling modifications to the linker .
Oxidation
The benzoic acid moiety and aminomethyl group are primary oxidation targets:
| Site | Reagents | Products | Yield |
|---|---|---|---|
| Benzoic acid | KMnO₄/H₂SO₄, reflux | No reaction (already oxidized) | N/A |
| Aminomethyl linker | H₂O₂/Fe²⁺ (Fenton's reagent) | Oxidized to -CH₂-NO-CH₂- | 60–75% |
Reduction
The pyrazole ring remains intact under mild reduction:
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | Alcohol derivatives (via -COOH → -CH₂OH) |
| H₂/Pd-C | Ethanol, RT | Saturated pyrazoline analogs (minor pathway) |
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
Acid-Base Reactions
The benzoic acid group (-COOH) undergoes typical acid-base transformations:
| Reagent | pH | Product | Application |
|---|---|---|---|
| NaOH | >10 | Sodium salt (improved solubility) | Drug formulation |
| SOCl₂ | – | Acid chloride | Intermediate for ester/amide synthesis |
Photochemical Reactivity
UV irradiation induces decarboxylation and pyrazole ring rearrangement:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), O₂ | CO₂ release + pyrazole ring expansion | Radical-mediated pathway |
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling:
| Catalyst | Substrate | Product |
|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives (Suzuki coupling) |
| CuI/L-proline | Terminal alkynes | Alkynylated analogs |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous solutions but degrades under extremes:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 | Cleavage of aminomethyl linker | 4.2 hrs |
| pH > 12 | Pyrazole ring opening | 8.1 hrs |
This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Controlled functionalization of the pyrazole ring and benzoic acid group enables tailored modifications for target-specific applications .
Scientific Research Applications
Medicinal Chemistry
The unique structural features of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid suggest its potential as a therapeutic agent. Preliminary studies indicate that it may interact with various biological targets, making it valuable in drug discovery processes. Notably:
- Ligand Studies : The compound has been proposed as a ligand in enzyme studies, which can help elucidate mechanisms of action for potential drugs .
- Biochemical Assays : Its ability to act as a probe in biochemical assays allows researchers to explore cellular pathways and interactions at a molecular level.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Such studies may involve:
- Binding Affinity Tests : Evaluating how well the compound binds to specific enzymes or receptors.
- Functional Assays : Assessing the biological effects of the compound on cellular functions.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, indicating its potential use in developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cancer Research : Investigations into its effects on cancer cell lines have revealed promising results, suggesting that it may inhibit tumor growth through specific pathways.
Mechanism of Action
The mechanism of action of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research and Development Context
- Pyrazole Modifications : Substitutions at the pyrazole 1- and 5-positions are common in drug design to optimize steric and electronic effects. The ethyl group in the target compound may reduce metabolic oxidation compared to smaller alkyl groups.
- Linker Optimization: The shorter amino linkage in the target compound versus CAS 1342608-24-5 suggests a balance between flexibility and rigidity, which is often critical in kinase inhibitors or protease-targeting molecules.
Biological Activity
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H15N3O3
- Molecular Weight : 237.26 g/mol
- CAS Number : 1006247-25-1
- Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and DMSO .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure, including this compound. These compounds have been shown to inhibit the growth of various cancer cell lines:
- In vitro Studies : The compound exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. For instance, a related pyrazole derivative demonstrated an IC50 value of 3.0 µM against cancer cell proliferation .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 3.0 | |
| HepG2 | 54.25% growth inhibition | |
| HeLa | 38.44% growth inhibition |
The anticancer activity is believed to stem from multiple mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in various cancer types.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Angiogenesis : Some studies suggest that pyrazole derivatives may inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on HepG2 Cells :
- Breast Cancer Research :
Q & A
Q. What synergistic effects are observed when combining this compound with established therapeutics (e.g., cisplatin in cancer)?
- Methodological Answer :
- Combination Index (CI) : Calculate via CompuSyn software using Chou-Talalay method. For MCF-7 cells, CI = 0.3–0.5 (synergistic) when co-administered with cisplatin (1:2 molar ratio) .
- Mechanistic Synergy : Benzoic acid enhances cisplatin uptake by modulating membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
